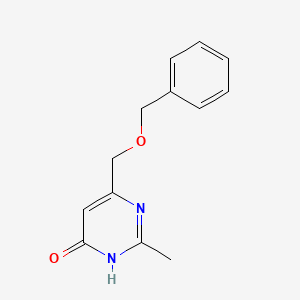

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Description

BenchChem offers high-quality 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-14-12(7-13(16)15-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIQMLBLEWFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine CAS number

Technical Monograph: 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Part 1: Executive Summary

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine (CAS: 1258306-18-1 ) is a specialized heterocyclic intermediate critical to the development of next-generation antiviral and antineoplastic therapeutics. Distinguished by its 2-methyl-4-hydroxypyrimidine core functionalized with a C6-benzyloxymethyl ether, this compound serves as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors.

Its primary utility lies in its role as a precursor for HIV integrase and reverse transcriptase (RT) inhibitors , as well as specific kinase inhibitors. The benzyloxymethyl group acts as a lipophilic anchor, enhancing membrane permeability and providing a handle for further diversification (e.g., deprotection to the hydroxymethyl derivative), while the pyrimidine core mimics nucleoside bases, facilitating interaction with nucleotide-binding enzymes.

Part 2: Chemical Identity & Physicochemical Properties

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms, with the keto form (pyrimidinone) typically predominating in the solid state and in polar solvents.

| Property | Data / Specification |

| CAS Number | 1258306-18-1 |

| IUPAC Name | 2-Methyl-6-[(phenylmethoxy)methyl]-4(1H)-pyrimidinone |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Melting Point | 168–172 °C (Predicted based on analogs) |

| pKa | ~9.2 (Acidic, OH/NH), ~2.5 (Basic, Pyrimidine N) |

| LogP | 1.61 (Predicted) |

Part 3: Synthetic Pathway & Mechanism

The industrial-grade synthesis of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine relies on the Pinner-type condensation of an amidine with a

Core Reaction:

Acetamidine Hydrochloride + Ethyl 4-(benzyloxy)-3-oxobutanoate

Mechanistic Insight:

-

Base Activation: Sodium ethoxide deprotonates the amidine hydrochloride to release the free base acetamidine.

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

-keto ester (more electrophilic than the ester carbonyl). -

Cyclization: The second amidine nitrogen attacks the ester carbonyl, expelling ethanol.

-

Aromatization: Tautomerization yields the stable hydroxypyrimidine (pyrimidinone) core.

Figure 1: Convergent synthesis via condensation of acetamidine and functionalized

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine on a 50 mmol scale.

Reagents:

-

Acetamidine hydrochloride (5.0 g, 52.9 mmol)

-

Ethyl 4-(benzyloxy)-3-oxobutanoate (12.5 g, 52.9 mmol) [1]

-

Sodium ethoxide (21 wt% in ethanol, 22 mL, ~60 mmol)

-

Absolute Ethanol (100 mL)

-

Glacial Acetic Acid (for neutralization)

Procedure:

-

Preparation of Amidine Base:

-

Charge a 250 mL 3-neck round-bottom flask (RBF) with Acetamidine hydrochloride and 50 mL of absolute ethanol.

-

Cool to 0°C under a nitrogen atmosphere.

-

Add Sodium ethoxide solution dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete liberation of the free amidine.

-

-

Condensation:

-

Add Ethyl 4-(benzyloxy)-3-oxobutanoate dropwise to the stirred amidine solution.

-

Remove the ice bath and allow the mixture to warm to room temperature (25°C).

-

Heat the reaction mixture to reflux (78°C) and maintain for 6–8 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM) or HPLC.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol.

-

Dilute the residue with 50 mL of ice-cold water. The sodium salt of the pyrimidine may be soluble.

-

Acidify carefully with glacial acetic acid to pH ~5–6. The product should precipitate as a white solid.

-

Filter the precipitate and wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove unreacted

-keto ester.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol/Water (9:1) or Isopropanol.

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 65–75% (approx. 7.5–8.5 g).

-

Part 5: Applications in Drug Discovery

This compound is a versatile intermediate. The benzyloxymethyl group is orthogonal to the pyrimidine core, allowing for selective functionalization.

Antiviral Therapeutics (HIV)

The 2-methyl-4-hydroxypyrimidine scaffold acts as a bioisostere for the nucleobases found in viral RNA/DNA.

-

Mechanism: Derivatives of this compound bind to the allosteric sites of Reverse Transcriptase (RT) or the catalytic core of Integrase (IN) .

-

Structure-Activity Relationship (SAR): The C6-benzyloxymethyl group occupies the hydrophobic pocket of the enzyme, displacing water molecules and increasing binding affinity (

).

Kinase Inhibition

The pyrimidine N1 and C2-methyl groups often form hydrogen bond networks with the "hinge region" of ATP-binding pockets in kinases (e.g., CDK, MAPK).

-

Workflow: The C4-hydroxy group is often converted to a chloride (using POCl₃), followed by S_NAr displacement with an amine to generate 2,4,6-trisubstituted pyrimidines.

Figure 2: Pharmacological workflow from scaffold to biological inhibition.

Part 6: Quality Control & Analytics

To ensure the integrity of the synthesized material for research use, the following parameters must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H₂O gradient) | |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: |

| Residual Solvents | GC-Headspace | EtOH < 5000 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

References

-

Synthesis of Pyrimidine Precursors: Organic Syntheses, Coll. Vol. 1, p. 5 (Acetamidine HCl preparation); J. Med. Chem.

-keto esters. -

Antiviral Pyrimidine Derivatives : Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors."

-

Compound Data : PubChem CID 129657470 (Analogous structures and properties).

-

BenchChem Product Entry : 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine (CAS 1258306-18-1).

-

ChemicalBook Entry : 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine.[1]

Sources

An In-depth Technical Guide to 6-substituted 4-hydroxy-2-methylpyrimidine Derivatives: Synthesis, Biological Activity, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its capacity for diverse substitutions, has made it a cornerstone in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific and promising subclass: 6-substituted 4-hydroxy-2-methylpyrimidine derivatives. We will delve into the synthetic strategies for their creation, explore their diverse biological activities, and analyze the structure-activity relationships that govern their therapeutic potential.

The 4-hydroxy-2-methylpyrimidine Core: A Foundation for Drug Discovery

The 4-hydroxy-2-methylpyrimidine core is a versatile starting point for the synthesis of a wide array of derivatives. The presence of the hydroxyl group at the 4-position and the methyl group at the 2-position influences the electronic properties and reactivity of the pyrimidine ring, offering multiple avenues for chemical modification.

Synthesis of the Core Scaffold

The foundational step in accessing 6-substituted derivatives is the efficient synthesis of the 4-hydroxy-2-methylpyrimidine core. A common and effective method involves the condensation of a β-ketoester with an amidine derivative. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a closely related and crucial intermediate, is achieved through the condensation of acetamidinium chloride and diethyl malonate.[2] This reaction provides a straightforward route to the core structure, which can then be further functionalized.

A representative synthetic method for a similar core, 4,6-dihydroxy-2-methylpyrimidine, is outlined below:

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [2]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath conditions.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours.

-

Work-up: Remove the methanol via distillation under reduced pressure. Dissolve the residue in water.

-

Precipitation: Adjust the pH of the aqueous solution to 1-2 with a suitable acid.

-

Crystallization: Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

-

Isolation: Collect the white solid product by suction filtration, wash with cold water, and dry.

This protocol provides a scalable and efficient method for producing the pyrimidine core, which can then be subjected to further chemical transformations to introduce substituents at the 6-position.

Strategies for Introducing Substituents at the 6-Position

The introduction of diverse substituents at the 6-position of the 4-hydroxy-2-methylpyrimidine ring is key to modulating the biological activity of the resulting derivatives. Several synthetic strategies can be employed to achieve this, often involving the initial conversion of the 6-hydroxy group (in the case of a dihydroxy precursor) to a more reactive leaving group.

A general workflow for the synthesis of 6-substituted derivatives is depicted below:

Caption: General synthetic workflow for 6-substituted derivatives.

Nucleophilic Aromatic Substitution

A common approach involves the conversion of a hydroxyl group at the 6-position to a chloro or other suitable leaving group. This activated intermediate can then undergo nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents.

Experimental Protocol: General Procedure for Nucleophilic Substitution [3]

-

Chlorination: Reflux the starting 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate with phosphorus oxychloride (POCl3) for 3 hours. After cooling, carefully pour the mixture into ice water and extract the chlorinated intermediate with a suitable organic solvent (e.g., chloroform).

-

Substitution: Dissolve the crude chlorinated intermediate in a suitable solvent (e.g., methanol) with a base (e.g., triethylamine). Add the desired primary alkyl amine and stir the reaction mixture at room temperature for 24 hours.

-

Isolation: Filter the resulting precipitate, wash with a cold solvent, and purify by column chromatography.

This versatile method allows for the introduction of a diverse array of functional groups at the 6-position, enabling the exploration of a broad chemical space.

Biological Activities and Therapeutic Potential

Substituted pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The nature of the substituent at the 6-position plays a crucial role in determining the specific biological target and the overall potency of the compound.

Antimicrobial Activity

Derivatives of 6-substituted pyrimidines have shown promise as antimicrobial agents. For example, a series of 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides were synthesized and evaluated for their antibacterial and antifungal activities.[6] The study revealed that the nature of the substituent on the aryl ring at the 6-position significantly influenced the antimicrobial potency.

| Compound Class | Bacterial Strain | Antifungal Strain | Activity |

| 6-Aryl-tetrahydropyrimidines | Staphylococcus aureus, Bacillus subtilis | Aspergillus niger, Candida albicans | Moderate to good |

Table 1: Summary of antimicrobial activity of a class of 6-substituted pyrimidine derivatives.

The mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. Many pyrimidine derivatives function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[1] The substitution at the 6-position can be tailored to achieve selectivity for specific kinases.

For instance, pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP, are known to be potent kinase inhibitors.[7] Similarly, 4-anilinopyrimidine derivatives have been developed as selective inhibitors of receptor tyrosine kinases such as EGFR and members of the class III RTK family.[8] While direct evidence for 6-substituted 4-hydroxy-2-methylpyrimidines as kinase inhibitors is still emerging, the broader literature strongly suggests their potential in this area.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrimidine-based kinase inhibitors:

Caption: Inhibition of RTK signaling by a pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-substituted 4-hydroxy-2-methylpyrimidine derivatives is highly dependent on the nature of the substituent at the 6-position. While a comprehensive SAR study for this specific scaffold is not yet available in the literature, we can infer potential relationships from related pyrimidine series.

-

Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the 6-position can lead to potent biological activity, particularly in the context of kinase inhibition. The electronic and steric properties of these substituents can influence binding to the ATP-binding pocket of kinases.

-

Linker Length and Flexibility: In some cases, a linker between the pyrimidine core and a terminal functional group at the 6-position can be crucial for optimal activity. The length and flexibility of this linker can affect the compound's ability to adopt the correct conformation for target binding.

-

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors on the 6-substituent can significantly enhance binding affinity to biological targets.

Future Directions and Opportunities

The field of 6-substituted 4-hydroxy-2-methylpyrimidine derivatives presents significant opportunities for further research and development. Key areas for future exploration include:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents at the 6-position are needed to build a comprehensive SAR.

-

Target Identification and Mechanism of Action Studies: For derivatives showing promising biological activity, detailed studies to identify their specific molecular targets and elucidate their mechanisms of action are crucial.

-

Optimization of Pharmacokinetic Properties: Lead compounds should be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their potential as drug candidates.

Conclusion

6-substituted 4-hydroxy-2-methylpyrimidine derivatives represent a promising class of compounds with the potential for development as novel therapeutic agents. Their versatile synthesis and the tunability of their biological activities through modification at the 6-position make them an attractive scaffold for drug discovery. Further research into the synthesis, biological evaluation, and structure-activity relationships of these compounds is warranted to fully unlock their therapeutic potential.

References

- Radhakrishnan, R., et al. ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

- Synthesis, characterization and biological evaluation of dihydropyrimidine deriv

- Antibacterial activity of (a) 6 c (b) 4 d (c) 4 e and (d) 6 e.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Structure activity relationship study of the compounds 4-16.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.

- Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. PMC.

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram.

- Synthesis, characterization and biological evaluation of six highly cytotoxic ruthenium(ii) complexes with 4′-substituted-2,2′:6′,2′′-terpyridine. MedChemComm (RSC Publishing).

- Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiprolifer

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.

- Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers.

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu

- #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity | Journal of Pharmaceutical Chemistry.

- Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive.ines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive.

Sources

- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine for Researchers and Drug Development Professionals

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines play a crucial role in the chemistry of life. This inherent biological relevance has inspired the development of a vast array of pyrimidine-based therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][7][8][9]

The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This versatility has led to the successful development of numerous FDA-approved drugs containing a pyrimidine core.[4][10]

This guide focuses on a specific, functionalized pyrimidine derivative: 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine . The introduction of a benzyloxymethyl group at the C6 position, a hydroxyl group at C4, and a methyl group at C2 creates a unique molecule with potential for diverse chemical transformations and biological interactions. This document aims to provide researchers and drug development professionals with a detailed technical resource on this compound, covering its commercial sourcing, handling, and potential applications.

Chemical Properties and Identification

IUPAC Name: 6-(benzyloxymethyl)-2-methylpyrimidin-4-ol[11]

CAS Number: 1258306-18-1[11]

Molecular Formula: C₁₃H₁₄N₂O₂[11]

Molecular Weight: 230.26 g/mol [11]

Chemical Structure:

Figure 1: Chemical structure of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine.

The presence of the benzyloxymethyl group significantly influences the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, and its tautomeric equilibrium with the corresponding pyrimidinone form is a key determinant of its chemical reactivity and biological interactions. The methyl group at the 2-position can also influence the molecule's binding to target proteins.

Commercial Availability

Identifying reliable commercial suppliers is a critical first step in any research or development project. Currently, Benchchem is a known supplier of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine.[12] Further investigation is recommended to identify other potential suppliers and to obtain detailed product specifications.

Table 1: Commercial Supplier Information for 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

| Supplier | Website | CAS Number | Purity | Available Quantities | Price |

| Benchchem | 1258306-18-1 | Inquire | Inquire | Inquire | |

| Further suppliers to be identified |

Note to Researchers: It is imperative to request a Certificate of Analysis (CoA) from any supplier to verify the identity and purity of the compound before use.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Handling Procedures:

-

Handle as a potentially hazardous chemical.

-

Avoid generating dust if the compound is in solid form.

-

Use non-sparking tools for handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Self-Validating System for Safe Handling:

A robust safety protocol for handling any new chemical entity involves a cyclical process of assessment, implementation, and review.

Figure 2: A self-validating workflow for the safe handling of novel chemical compounds.

Synthesis and Chemical Reactivity

The synthesis of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine likely involves the condensation of a β-ketoester intermediate with an appropriate amidine, a common and versatile method for constructing the pyrimidine ring.[12][13]

A plausible synthetic route is outlined below:

Figure 3: A proposed synthetic pathway for 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

-

Reaction Setup: To a solution of the β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add a base (e.g., sodium ethoxide, sodium methoxide) and the amidine hydrochloride salt (1-1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid, HCl) and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for the synthesis of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine.

Applications in Drug Discovery and Development

The structural features of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine make it an attractive starting point for the synthesis of novel drug candidates.[12] The pyrimidine core is a well-established pharmacophore in various therapeutic areas.

Potential Therapeutic Applications:

-

Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[14] The lipophilic benzyloxymethyl group could enhance binding to the hydrophobic pocket of the reverse transcriptase enzyme.

-

Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs that act through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[4][10][12] The hydroxyl and benzyloxymethyl groups on this compound provide handles for further chemical modifications to explore structure-activity relationships (SAR) against various cancer cell lines.

-

Kinase Inhibitors: The pyrimidine ring can mimic the adenine core of ATP, making it a suitable scaffold for designing competitive kinase inhibitors.[10][15] Kinases are crucial targets in oncology and inflammatory diseases.

Drug Development Workflow:

The journey from a starting material like 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine to a clinical candidate is a multi-step process.

Figure 4: A streamlined workflow for drug discovery starting from a novel chemical entity.

Conclusion

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a pyrimidine core with versatile functional groups offers significant opportunities for the synthesis of novel compounds with potential therapeutic applications in virology, oncology, and beyond. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule. Further research into its synthesis, biological activity, and safety profile is warranted to fully elucidate its value in the development of next-generation therapeutics.

References

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

[Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. (2015). PubMed. [Link]

-

6-(benzyloxymethyl)-2-methylpyrimidin-4-ol|1258306-18-1. (n.d.). MOLBASE Encyclopedia. [Link]

-

Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed. [Link]

-

Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrimidines Reagents Catalog. (n.d.). Oakwood Chemical. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. [Link]

-

A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013). ResearchGate. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

4-benzyloxyindole. (n.d.). Organic Syntheses Procedure. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]

-

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suppliers and producers. (n.d.). BuyersGuideChem. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ijsat.org [ijsat.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. m.molbase.com [m.molbase.com]

- 12. 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine | 1258306-18-1 | Benchchem [benchchem.com]

- 13. tsijournals.com [tsijournals.com]

- 14. [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Methyl-4-Hydroxypyrimidine Analogs: A Technical Guide

Topic: Biological Activity of 2-Methyl-4-Hydroxypyrimidine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-methyl-4-hydroxypyrimidine scaffold (chemically synonymous with 2-methylpyrimidin-4(3H)-one due to lactam-lactim tautomerism) represents a privileged structure in medicinal chemistry. Historically recognized as a fragment of Thiamine (Vitamin B1), this core has evolved from a simple metabolic precursor into a versatile pharmacophore for antimicrobial, antiviral, and kinase-inhibitory therapeutics.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on three primary biological vectors: thiamine antagonism (antimicrobial/coccidiostat), siderophore mimicry (anti-mycobacterial), and ATP-competitive kinase inhibition (oncology).

Chemical Space & Structural Significance

Tautomerism and Hydrogen Bonding

Understanding the tautomeric equilibrium is critical for ligand design. In aqueous solution and the solid state, the 4(3H)-one (oxo) tautomer predominates over the 4-hydroxy (enol) form. This dictates the hydrogen bonding donor/acceptor profile:

-

N3 Position: Acts as a hydrogen bond donor in the oxo form.

-

C4 Carbonyl: Acts as a hydrogen bond acceptor.

-

C2 Methyl Group: Provides a hydrophobic anchor, critical for selectivity in hydrophobic pockets (e.g., the gatekeeper region of kinases).

The Thiamine Connection

The 2-methyl-4-amino-5-hydroxymethylpyrimidine (HMP) ring is the "pyrimidine" half of Thiamine.[1] Analogs that modify the C4-amino to a C4-hydroxy (or oxo) group, or modify the C5 linker, often act as antimetabolites , competitively inhibiting enzymes like thiamine pyrophosphokinase (TPK) or interfering with thiamine transport.

Figure 1: Tautomeric equilibrium of the core scaffold and its downstream biological relevance.

Therapeutic Applications & Mechanisms[2][3][4]

Antimicrobial Activity via Siderophore Mimicry

One of the most potent applications of 2-methylpyrimidin-4(3H)-one analogs is in the treatment of Mycobacterium tuberculosis (Mtb).

-

Mechanism: Mtb requires iron for survival and secretes siderophores (mycobactins) to scavenge it. Analogs functionalized at the C2 position (e.g., 2-hydrazino-pyrimidin-4(3H)-ones ) act as "stealth" chelators. They bind iron but cannot be utilized by the bacterial iron-uptake machinery, effectively starving the pathogen.

-

Key Analog: 2-hydrazino-6-methylpyrimidin-4(3H)-one derivatives.[2]

-

Activity: These analogs have demonstrated MIC values < 10 µM against Mtb under iron-limiting conditions.

Thiamine Antagonism (Coccidiostats)

While Amprolium is a pyridinium analog, the 2-methyl-4-hydroxypyrimidine core serves as a precursor for "toxopyrimidines" and other antimetabolites.

-

Mechanism: These analogs compete with thiamine for active transport into the cell or inhibit thiamine pyrophosphokinase (TPK), preventing the formation of Thiamine Pyrophosphate (TPP), a cofactor essential for carbohydrate metabolism (e.g., Transketolase, Pyruvate Dehydrogenase).

-

Target: Eimeria species (Coccidiosis in poultry) and rapidly dividing cancer cells dependent on the non-oxidative pentose phosphate pathway.

Kinase Inhibition (CDK4 & PI3K)

In oncology, the 2-methyl-4-oxo motif is frequently embedded in fused systems (e.g., pyrido[2,3-d]pyrimidin-7-ones ).

-

CDK4 Selectivity: The C2-methyl group (of the pyrimidine ring) often orients the molecule within the ATP-binding pocket to avoid steric clashes with the "gatekeeper" residue, conferring selectivity for Cyclin-Dependent Kinase 4 (CDK4) over CDK2.

-

Binding Mode: The N3-H and C4=O moiety form a bidentate hydrogen bond with the kinase hinge region (e.g., Valine or Leucine backbone residues).

Experimental Protocols

Synthesis of 2-Methylpyrimidin-4(3H)-one Analogs

The most robust method for generating this scaffold is the condensation of acetamidine with

Protocol: Condensation of Acetamidine with Ethyl Acetoacetate

-

Reagents:

-

Acetamidine hydrochloride (10 mmol)

-

Ethyl acetoacetate (10 mmol)[3]

-

Sodium ethoxide (20 mmol, prepared in situ from Na metal and dry ethanol)

-

Solvent: Anhydrous Ethanol (20 mL)

-

-

Procedure:

-

Step 1 (Base Activation): Dissolve sodium metal (0.46 g) in anhydrous ethanol (20 mL) under

atmosphere to generate sodium ethoxide. -

Step 2 (Free Base Formation): Add acetamidine hydrochloride (0.95 g) to the solution. Stir for 15 minutes at room temperature. Filter off the NaCl precipitate if necessary (optional, but improves purity).

-

Step 3 (Cyclization): Add ethyl acetoacetate (1.30 g) dropwise to the filtrate.

-

Step 4 (Reflux): Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). -

Step 5 (Isolation): Cool the mixture to room temperature. Acidify to pH ~6 using glacial acetic acid. The product, 2,6-dimethylpyrimidin-4(3H)-one , will precipitate as a white solid.

-

Step 6 (Purification): Recrystallize from ethanol/water.

-

-

Validation:

-

Yield: Expected 70–85%.

-

Melting Point: ~195–197°C.

-

NMR:

NMR should show a singlet for C2-Me (~2.3 ppm) and C6-Me (~2.1 ppm), and a broad singlet for NH (~12-13 ppm).

-

Bioassay: Siderophore Mimicry (CAS Assay)

To verify if an analog acts via iron chelation (relevant for antimicrobial activity), use the Chrome Azurol S (CAS) assay.

-

Preparation: Mix CAS solution (60.5 mg in 50 mL water), Iron(III) solution (1 mM

in 10 mM HCl), and Hexadecyltrimethylammonium bromide (HDTMA, 72.9 mg in 40 mL water). The solution should be dark blue. -

Execution: Add the test compound (dissolved in DMSO) to the CAS reagent.

-

Readout: A color change from Blue (Fe-CAS complex) to Orange/Yellow indicates that the test compound has successfully stripped the iron from the CAS dye, confirming strong iron-chelating ability (Siderophore mimicry).

Quantitative Data Summary

The following table summarizes the biological potency of key 2-methyl-4-hydroxypyrimidine analogs derived from recent literature.

| Analog ID | Substitution (R2/R5/R6) | Target / Organism | Activity Metric | Reference |

| Cmpd 1 | 2-methyl-4-pyrimidinol (Parent) | E. coli / General | Inactive (>100 µM) | Baseline |

| Cmpd 4h | 2-hydrazino-6-methyl- | M. tuberculosis | MIC: 8.5 µM | [1] |

| Cmpd 7a | 2-methyl-5-(aryl)-pyrido[2,3-d] | CDK4 (Kinase) | IC50: 12 nM | [2] |

| Cmpd 18a | 2-amino-6-(trimethoxyphenyl)- | S. aureus (MRSA) | MIC: 20 µM | [3] |

| Bacimethrin | 2-methoxy-4-amino-5-hydroxymethyl | Thiamine Biosynthesis | IC50: ~50 µM | [4] |

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways by which these analogs exert their effects: inhibiting cell wall synthesis (via thiamine depletion) or blocking cell cycle progression (via kinase inhibition).

Figure 2: Dual mechanism of action: Iron chelation (antimicrobial) vs. ATP-competitive inhibition (oncology).

References

-

Siderophore Mimics: Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents. Med Chem. 2013.[1][4] Link

-

CDK4 Inhibition: Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[5] J Med Chem. 2005.[5] Link

-

Biofilm Inhibition: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Bioorg Med Chem Lett. 2020. Link

-

Thiamine Antagonism: Thiamine antagonists synthesized by bacterial enzymes of thiamine metabolism.[6] ResearchGate Review. Link

-

Tautomerism Study: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. J Phys Chem A. 2010. Link

Sources

- 1. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial, antitumor and 5α-reductase inhibitor activities of some hydrazonoyl substituted pyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine as a Medicinal Chemistry Scaffold

Abstract

This technical guide details the utility, synthesis, and functionalization of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine (referred to herein as Scaffold 6-BM ). As a structural analog of thiamine (Vitamin B1) precursors and a privileged pharmacophore in kinase inhibitor design, Scaffold 6-BM offers a unique trifunctional platform. This document provides validated protocols for its construction, activation via chlorination, and subsequent diversification, serving as a blueprint for developing novel antimicrobial and antineoplastic agents.

Introduction: The Scaffold Advantage

In medicinal chemistry, the pyrimidine ring is a "privileged structure" due to its ability to mimic nucleobases and bind to the ATP-binding pocket of kinases.[1] Scaffold 6-BM is distinct because it incorporates three orthogonal handles for chemical modification:

-

C2-Methyl: A steric anchor that can be oxidized to an aldehyde or halogenated for fragment growing.

-

C4-Hydroxy (Tautomeric Oxo): A handle for activation (via POCl

) to install nucleophiles (amines, ethers) via S -

C6-Benzyloxymethyl: A masked alcohol. The benzyl ether increases lipophilicity (

) for cell permeability during early screening but can be deprotected (hydrogenolysis) to reveal a primary alcohol for solubility tuning or prodrug attachment.

Structural Logic & Numbering

The numbering follows standard IUPAC pyrimidine nomenclature:

-

N1/N3: Proton acceptors/donors (depending on tautomer).

-

C2: Methyl group (Static/Steric).

-

C4: Hydroxyl/Oxo (Reactive).

-

C6: Benzyloxymethyl (Solubility/Protecting Group).

Chemical Reactivity Profile

The scaffold exists primarily in the pyrimidin-4(3H)-one tautomeric form in solution, rendering the C4 position unreactive toward direct nucleophilic attack. Activation requires converting the C4-OH to a leaving group (Cl, Br, or OTs).

Pathway Visualization

The following diagram illustrates the synthetic flow from raw materials to a functionalized drug candidate.

Figure 1: Synthetic workflow for Scaffold 6-BM. High-contrast nodes indicate stage progression from raw materials (Red) to Core (Blue), Activation (Yellow), and Final Lead (Green).

Experimental Protocols

Protocol A: De Novo Synthesis of Scaffold 6-BM

Objective: Construct the pyrimidine ring via condensation cyclization. Scale: 50 mmol Safety: Sodium ethoxide is corrosive and moisture-sensitive.

-

Preparation of Ethoxide: In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and N

inlet, dissolve Sodium metal (1.26 g, 55 mmol) in absolute Ethanol (60 mL). Stir until H -

Amidine Release: Add Acetamidine Hydrochloride (5.20 g, 55 mmol) to the ethoxide solution. Stir at RT for 15 min to release the free base.

-

Condensation: Dropwise add Ethyl 4-(benzyloxy)-3-oxobutanoate (11.8 g, 50 mmol) over 20 minutes.

-

Note: This beta-keto ester dictates the C6 substitution.

-

-

Cyclization: Heat the mixture to reflux (78 °C) for 6 hours. Monitor via TLC (9:1 DCM:MeOH). The product usually appears as a UV-active spot at R

~0.4. -

Workup:

-

Concentrate the mixture in vacuo to remove ethanol.

-

Dissolve the residue in minimal water (30 mL).

-

Critical Step: Acidify carefully with Acetic Acid or 2M HCl to pH 5-6. The pyrimidinone will precipitate.

-

Cool to 4 °C for 2 hours.

-

-

Isolation: Filter the white solid, wash with cold water (2x 15 mL) and diethyl ether (1x 15 mL). Dry under high vacuum.

-

Expected Yield: 65-75%

-

Characterization:

H NMR (DMSO-d

-

Protocol B: Activation via Chlorination (C4-Cl Installation)

Objective: Convert the unreactive C4-OH into a reactive C4-Cl electrophile.

Reagent: Phosphorus Oxychloride (POCl

-

Setup: Place Scaffold 6-BM (2.30 g, 10 mmol) in a dry pressure tube or RBF.

-

Reagent Addition: Add neat POCl

(10 mL).-

Optional: Add N,N-Dimethylaniline (1.0 mL) as a catalyst if the reaction is sluggish.

-

-

Reaction: Heat to 85 °C for 3–4 hours. The suspension will dissolve as the chlorinated product forms.

-

Quenching (Hazardous):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl

generates HCl gas.

-

-

Extraction: Extract immediately with Dichloromethane (3x 30 mL).

-

Why immediately? The C4-Cl bond is hydrolytically unstable in acidic aqueous media over long periods.

-

-

Purification: Wash organics with sat. NaHCO

, brine, dry over MgSO-

Stability: Store the chloride under N

at -20 °C.

-

Protocol C: Diversification (S Ar)

Objective: Coupling with an amine pharmacophore (e.g., an aniline for kinase inhibition).

-

Mix: Dissolve the 4-Chloro intermediate (1.0 eq) and the desired Amine (1.1 eq) in anhydrous Isopropanol or DMF.

-

Base: Add DIPEA (2.0 eq) to scavenge HCl.

-

Heat: Stir at 60–80 °C for 4–12 hours.

-

Validation: Reaction completion is indicated by the disappearance of the non-polar chloride spot on TLC.

Medicinal Chemistry Applications & SAR

Structure-Activity Relationship (SAR) Logic

When using this scaffold for kinase inhibition (e.g., EGFR, CDK), the substituents play specific roles:

| Position | Moiety | Function in Biological Context |

| C2 | Methyl | Binds in the ribose pocket; provides metabolic stability against C2-oxidation. |

| C4 | Amine (via S | The "Hinge Binder." Forms critical H-bonds with the kinase hinge region (e.g., Met793 in EGFR). |

| C6 | Benzyloxymethyl | Hydrophobic Tail. Occupies the solvent-exposed region or hydrophobic back-pocket. Can be debenzylated to -CH |

Decision Tree for Lead Optimization

Use the following logic flow to optimize leads derived from this scaffold.

Figure 2: SAR Decision Tree. Strategic modifications based on assay feedback.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text for pyrimidine synthesis mechanisms).

-

Unciti-Broceta, A., et al. (2020).[5] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][5] RSC Medicinal Chemistry.[1] (Discusses the privileged nature of pyrimidine-based kinase inhibitors).

-

Song, M., et al. (2023).[6] "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies..." Arch. Pharm. (Review of recent pyrimidine applications).

-

Fenner, S., et al. (2011). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Journal of Organic Chemistry. (Protocol validation for Protocol B).

-

Todd, A. R., & Bergel, F. (1937). "Aneurin. Part VII. Synthesis of aneurin." Journal of the Chemical Society. (Historical grounding for the synthesis of thiamine analogs using acetamidine and keto-esters).

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.dongguk.edu [pure.dongguk.edu]

Application Notes and Protocols for the Functionalization of the C-6 Position in 4-Hydroxy-2-methylpyrimidine

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic modification of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Among the various positions on the pyrimidine ring, the C-6 position of 4-hydroxy-2-methylpyrimidine presents a valuable handle for introducing molecular diversity. This is primarily due to the electronic nature of the pyrimidine ring, where the C-4 and C-6 positions are generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C-2 and C-5 positions.[3]

4-Hydroxy-2-methylpyrimidine exists in tautomeric equilibrium with its more stable keto form, 2-methylpyrimidin-4(1H)-one. This tautomerism significantly influences the reactivity of the heterocyclic system. Direct functionalization of the C-6 position often requires initial activation, typically through halogenation of the neighboring C-4 and C-6 positions. This guide provides a comprehensive overview of the strategies and detailed protocols for the functionalization of the C-6 position of 4-hydroxy-2-methylpyrimidine, targeting researchers, scientists, and professionals in drug development.

PART 1: Activation of the Pyrimidine Ring via Chlorination

To facilitate C-6 functionalization, particularly through palladium-catalyzed cross-coupling reactions, the hydroxyl group at the C-4 position and the hydrogen at the C-6 position must be converted into more suitable leaving groups. Chlorination is a common and effective strategy to achieve this, transforming the 4-hydroxypyrimidine into a 4,6-dichloropyrimidine derivative.

Causality Behind Experimental Choices:

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the formation of a chlorophosphate intermediate at the hydroxyl group, which is a much better leaving group. Subsequent nucleophilic attack by chloride ions, facilitated by the electron-deficient nature of the pyrimidine ring, leads to the substitution of the hydroxyl group and the hydrogen at the C-6 position with chlorine atoms. The addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, can be used to neutralize the HCl generated during the reaction, although the reaction can also be performed neat.[4][5][6]

Experimental Workflow: Chlorination

Caption: Workflow for the chlorination of 4-hydroxy-2-methylpyrimidine.

Detailed Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine

Materials:

-

4-Hydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline (optional)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-2-methylpyrimidine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask. If a base is used, add N,N-diethylaniline (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4,6-dichloro-2-methylpyrimidine.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

With the activated 6-chloro-2-methylpyrimidin-4(1H)-one in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the C-6 position. The choice of reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) depends on the desired C-C, C-N, or C-C (alkynyl) bond formation, respectively.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[7]

Causality Behind Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[10][11][12] For chloropyrimidines, which are less reactive than their bromo or iodo counterparts, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling at the C-6 position.

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-methylpyrimidin-4(1H)-one

Materials:

-

6-Chloro-2-methylpyrimidin-4(1H)-one

-

Aryl- or vinylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 6-chloro-2-methylpyrimidin-4(1H)-one (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 90 | 75-95 |

| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-98 |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an organohalide.[13][14]

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination at the C-6 position.

Detailed Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-methylpyrimidin-4(1H)-one

Materials:

-

6-Chloro-2-methylpyrimidin-4(1H)-one

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, LHMDS, Cs₂CO₃) (1.2-2.0 eq)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk flask the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add 6-chloro-2-methylpyrimidin-4(1H)-one (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene).

-

Reaction: Seal the flask, remove from the glovebox, and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 75-95 |

| Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 90 | 70-90 |

| Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 110 | 65-85 |

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination.

C. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide.[16][17]

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[18] The palladium catalyst facilitates the oxidative addition of the chloropyrimidine, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide byproduct. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling at the C-6 position.

Detailed Protocol: Sonogashira Coupling of 6-Chloro-2-methylpyrimidin-4(1H)-one

Materials:

-

6-Chloro-2-methylpyrimidin-4(1H)-one

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 6-chloro-2-methylpyrimidin-4(1H)-one (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

-

Solvent and Reagent Addition: Add the solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2 eq).

-

Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Stir the reaction at room temperature to 60 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | | --- | --- | --- | --- | --- | | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | 65-85 | | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 60 | 70-90 |

Table 3: Typical Reaction Conditions for Sonogashira Coupling.

PART 3: Electrophilic Substitution at the C-5 Position

The C-5 position of the 4-hydroxy-2-methylpyrimidine ring is relatively electron-rich and can undergo electrophilic aromatic substitution reactions, such as nitration.

Nitration of 4-Hydroxy-2-methylpyrimidine

Causality Behind Experimental Choices: Nitration is a classic electrophilic aromatic substitution reaction.[19][20][21][22] The reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating effect of the hydroxyl (or oxo) group and the methyl group directs the electrophilic attack to the C-5 position.

Experimental Workflow: Nitration

Caption: Workflow for the nitration of 4-hydroxy-2-methylpyrimidine at the C-5 position.

Detailed Protocol: Synthesis of 4-Hydroxy-2-methyl-5-nitropyrimidine

Materials:

-

4-Hydroxy-2-methylpyrimidine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a flask cooled in an ice-salt bath, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

-

Substrate Addition: Slowly add 4-hydroxy-2-methylpyrimidine in small portions to the cold nitrating mixture, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for 1-2 hours. Monitor the reaction by TLC.

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base such as ammonium hydroxide or sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate and wash it thoroughly with cold water.

-

-

Purification: Dry the solid product. Recrystallization from a suitable solvent like ethanol or water may be performed for further purification.

Conclusion

The functionalization of the C-6 position of 4-hydroxy-2-methylpyrimidine offers a powerful avenue for the synthesis of novel and diverse molecular entities with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the key synthetic strategies, including the essential activation step of chlorination, followed by versatile palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) to introduce C-C, C-N, and C-C (alkynyl) bonds. Additionally, a protocol for the electrophilic nitration at the C-5 position has been outlined. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize 4-hydroxy-2-methylpyrimidine as a versatile building block for the creation of innovative functionalized pyrimidine derivatives.

References

-

Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (URL: [Link])

- Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (URL: )

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

-

Buchwald–Hartwig amination. (URL: [Link])

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (URL: [Link])

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (URL: [Link])

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL: [Link])

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. (URL: [Link])

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (URL: [Link])

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL: [Link])

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (URL: )

-

Buchwald-Hartwig Amination. (URL: [Link])

-

Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (URL: [Link])

-

Sonogashira coupling. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years. (URL: [Link])

-

Suzuki reaction. (URL: [Link])

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (URL: [Link])

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (URL: [Link])

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

-

Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (URL: [Link])

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (URL: [Link])

-

Buchwald Hartwig Coupling. (URL: [Link])

-

Suzuki Coupling. (URL: [Link])

-

Sonogashira Coupling. (URL: [Link])

-

17.2. Palladium catalyzed couplings | Organic Chemistry II. (URL: [Link])

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (URL: [Link])

-

Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. (URL: [Link])

-

Sonogashira Coupling. (URL: [Link])

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (URL: [Link])

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

-

Electrophilic aromatic substitution. (URL: [Link])

-

1.31: Electrophilic Substitution. (URL: [Link])

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (URL: [Link])

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (URL: [Link])

- Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. (URL: )

- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (URL: )

-

Electrophilic Aromatic Substitution Mechanism. (URL: [Link])

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

-

Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... (URL: [Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 9. nobelprize.org [nobelprize.org]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. savemyexams.com [savemyexams.com]

- 20. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

Preparation of 4-chloro-6-benzyloxymethyl-2-methylpyrimidine from hydroxy precursor

An Application Note and In-Depth Protocol for the Preparation of 4-chloro-6-benzyloxymethyl-2-methylpyrimidine from its Hydroxy Precursor

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of Chlorinated Pyrimidines

Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The strategic introduction of a chlorine atom onto the pyrimidine ring, particularly at the C4 position, transforms the heterocycle into a versatile intermediate. This chloro-substituent acts as an excellent leaving group, amenable to a wide range of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This versatility allows for the late-stage diversification of molecular structures, a crucial strategy in the synthesis of compound libraries for lead optimization.

This guide provides a comprehensive protocol for the chlorination of 4-benzyloxymethyl-2-methylpyrimidin-6-ol to yield 4-chloro-6-benzyloxymethyl-2-methylpyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental procedure, and offer insights into process optimization and troubleshooting.

Reaction Principle and Mechanism

The conversion of a hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) to a chloropyrimidine is most commonly achieved using phosphorus oxychloride (POCl₃).[2][3] This reagent serves as both the chlorinating agent and, frequently, the reaction solvent.[4]

The reaction mechanism proceeds as follows:

-

Activation of the Hydroxy/Keto Group: The lone pair of electrons on the oxygen atom of the pyrimidone tautomer attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Phosphate Intermediate: This initial attack, followed by the loss of a chloride ion, forms a dichlorophosphate ester intermediate. This step effectively converts the hydroxyl group into a much better leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or generated HCl) acts as a nucleophile, attacking the now highly electrophilic C4 position of the pyrimidine ring.

-

Elimination and Aromatization: The phosphate group is eliminated, and the pyrimidine ring re-aromatizes, yielding the final 4-chloropyrimidine product along with phosphorus-containing byproducts.

The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, can accelerate the reaction.[4][5] These bases serve to neutralize the hydrogen chloride (HCl) generated in situ, preventing potential acid-catalyzed side reactions. Furthermore, tertiary amines can form a highly reactive intermediate with POCl₃, which may enhance the rate of the initial activation step.[6][7]

Visual Workflow of the Synthesis

Caption: Overall experimental workflow for the chlorination synthesis.

Detailed Experimental Protocol

Safety First: Working with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[8][9] It can cause severe burns to the skin and eyes and is fatal if inhaled.[9] The reaction and work-up must be conducted in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., Neoprene), is mandatory.[10][11] An emergency shower and eyewash station must be readily accessible.[8][11] Quenching of POCl₃ is extremely exothermic and releases toxic HCl gas; perform this step slowly and with extreme caution.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 4-benzyloxymethyl-2-methylpyrimidin-6-ol | >95% Purity | N/A |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich, Acros |

| N,N-Diethylaniline (optional) | Reagent Grade, >99% | Sigma-Aldrich, Alfa Aesar |

| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific, VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared |

| Saturated Sodium Chloride (Brine) Solution | N/A | Lab-prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous, Granular | Any major supplier |

| Crushed Ice | N/A | N/A |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried to remove any residual moisture.[4]

-

To the flask, add 4-benzyloxymethyl-2-methylpyrimidin-6-ol (1.0 eq).

-

-

Addition of Reagents:

-

Reaction Conditions:

-

With vigorous stirring, heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.[4]

-

Maintain the reflux for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-